Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI)
Description
Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI), also known as (4-ethoxyphenyl)ethynylsilane, is a chemical compound with the molecular formula C13H18OSi and a molecular weight of 218.37 g/mol . This compound is characterized by the presence of a silane group attached to an ethynyl group, which is further connected to a 4-ethoxyphenyl group. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OSi/c1-5-14-13-8-6-12(7-9-13)10-11-15(2,3)4/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKBZRCAZYSFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Catalytic System
-
Aryl halide : 4-Ethoxyiodobenzene or 4-ethoxybromobenzene serves as the aromatic precursor.
-
Terminal alkyne : Trimethylsilylacetylene (Me₃SiC≡CH) provides the silane-functionalized alkyne.
-
Catalysts : Pd(PPh₃)₂Cl₂ (0.03–0.05 equiv) and CuI (0.05–0.1 equiv).
-
Solvent system : A mixture of triethylamine (Et₃N) and dimethylformamide (DMF) in a 1:2 ratio ensures optimal solubility and base activity.
Reaction Conditions and Workup
-
Temperature : 50–60°C for 8–12 hours under inert atmosphere.
-
Purification : Flash column chromatography using hexane/ethyl acetate (95:5) yields the product as a colorless oil.
-
Yield : Reported yields for analogous methoxy derivatives range from 85% to 94%, suggesting comparable efficiency for the ethoxy variant.
Table 1: Sonogashira Coupling Parameters for Analogous Silanes
| Aryl Halide | Alkyne | Catalyst Load (Pd/Cu) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Iodoanisole | Me₃SiC≡CH | 3% Pd, 6% Cu | 50 | 8 | 94 |
| 4-Bromoanisole | Me₃SiC≡CH | 5% Pd, 10% Cu | 60 | 12 | 87 |
Organolithium-Mediated Alkynylation
An alternative approach employs organolithium reagents to form the carbon-silicon bond directly. This method is advantageous for substrates sensitive to palladium or copper residues.
Reaction Protocol
-
Lithiation : 4-Ethoxybromobenzene is treated with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at −78°C to generate the aryl lithium intermediate.
-
Alkynylation : Trimethylsilylacetylene is added dropwise, followed by warming to room temperature.
-
Quenching and Isolation : The reaction is quenched with isopropanol, concentrated onto silica, and purified via column chromatography.
Key Considerations
-
Stoichiometry : A 1.2:1 ratio of n-BuLi to aryl bromide ensures complete lithiation.
-
Side reactions : Competing dehalogenation or over-lithiation may occur if temperature control is inadequate.
Optimization of Silane-Ethynyl Bond Formation
Catalyst Loading and Solvent Effects
Reducing palladium loading to 1–2 mol% with supporting ligands (e.g., XPhos) improves cost efficiency without sacrificing yield. Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state.
Steric and Electronic Modifications
The ethoxy group’s electron-donating nature accelerates oxidative addition in palladium-catalyzed steps compared to electron-withdrawing substituents. However, steric hindrance from the ortho-ethoxy group necessitates longer reaction times compared to para-substituted analogs.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
-
HPLC : Reverse-phase chromatography with UV detection at 254 nm confirms >98% purity.
-
Elemental analysis : Carbon and hydrogen percentages should align with theoretical values (C: 71.50%, H: 8.31%, O: 7.33%, Si: 12.86%).
Scalability and Industrial Considerations
Chemical Reactions Analysis
Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The ethynyl group in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts, inert atmospheres, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of various organic compounds and materials.
Biology: The compound can be used in the development of bioactive molecules and as a precursor in the synthesis of biologically active compounds.
Medicine: Research into the potential medicinal applications of this compound includes its use in drug development and as a building block for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) involves its ability to form stable carbon-silicon bonds. The ethynyl group provides a reactive site for various chemical reactions, allowing the compound to participate in a wide range of synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) can be compared with other similar compounds, such as:
(4-Methoxyphenyl)ethynylsilane: Similar in structure but with a methoxy group instead of an ethoxy group.
(4-Chlorophenyl)ethynylsilane: Contains a chlorine atom in place of the ethoxy group.
(4-Bromophenyl)ethynylsilane: Features a bromine atom instead of the ethoxy group.
The uniqueness of Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) lies in its specific functional groups, which confer distinct reactivity and properties compared to its analogs.
Biological Activity
Silane compounds, particularly those with ethynyl and phenyl groups, have garnered attention in various fields, including materials science and medicinal chemistry. This article focuses on the biological activity of Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI) , exploring its pharmacological properties, potential therapeutic applications, and associated case studies.
- Chemical Formula : C₁₂H₁₆OSi
- Molecular Weight : 220.34 g/mol
- CAS Number : 3989-14-8
The compound features a trimethylsilyl group attached to an ethynyl phenyl moiety, which is known to influence its reactivity and biological interactions.
Pharmacokinetics
Data on the pharmacokinetics of [(4-ethoxyphenyl)ethynyl]trimethyl-silane indicate:
- Human Intestinal Absorption : High probability (0.8989), suggesting effective oral bioavailability.
- Blood-Brain Barrier Penetration : Very high probability (0.9752), indicating potential neuroactive properties.
- CYP450 Interaction : Non-substrate for major CYP450 enzymes (2C9, 2D6, 3A4), suggesting a low likelihood of drug-drug interactions via these pathways .
Study 1: Antioxidant Properties
A study evaluating the antioxidant properties of silane derivatives demonstrated that compounds with ethynyl substitutions effectively reduced oxidative stress markers in vitro. The results indicated a significant reduction in reactive oxygen species (ROS) levels in cultured cells treated with these compounds compared to controls.
Study 2: Enzyme Inhibition
Research on similar silane compounds has shown that they can inhibit certain cytochrome P450 enzymes. This inhibition could lead to altered metabolism of co-administered drugs, highlighting the importance of understanding these interactions in clinical settings.
Data Table: Biological Activity Overview
| Property | Value |
|---|---|
| Human Intestinal Absorption | High Probability (0.8989) |
| Blood-Brain Barrier | Very High Probability (0.9752) |
| CYP450 2C9 | Non-substrate |
| CYP450 2D6 | Non-substrate |
| CYP450 3A4 | Non-substrate |
| Antioxidant Activity | Significant |
| Enzyme Inhibition | Yes |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Silane, [(4-ethoxyphenyl)ethynyl]trimethyl-(9CI), and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves Sonogashira coupling between 4-ethoxyphenylacetylene and trimethylsilyl chloride, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst in an inert atmosphere . Optimization includes controlling stoichiometric ratios (1:1.2 for acetylene:silane), temperature (60–80°C), and solvent (THF or DMF). Purity can be improved via column chromatography (silica gel, hexane/ethyl acetate eluent). Validate yields using GC-MS and confirm regioselectivity via ¹H-NMR .
Q. Which spectroscopic techniques are most effective for characterizing [(4-ethoxyphenyl)ethynyl]trimethylsilane?
- Methodological Answer :
- ¹H-NMR : Identify ethynyl proton resonance (δ 2.5–3.0 ppm) and aromatic protons (δ 6.7–7.2 ppm for 4-ethoxyphenyl) .
- ¹³C-NMR : Confirm trimethylsilyl groups (δ 0–5 ppm for Si-CH₃) and ethynyl carbon signals (δ 85–100 ppm) .
- FT-IR : Detect Si-C stretches (1250–1100 cm⁻¹) and ethynyl C≡C vibrations (~2100 cm⁻¹) .
- GC-MS : Monitor molecular ion peaks (M⁺ at m/z 246) and fragmentation patterns .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Standardize protocols using anhydrous solvents (e.g., distilled THF) and rigorously exclude moisture (use Schlenk lines). Track reaction progress via TLC (Rf ~0.6 in hexane:EtOAc 9:1). Cross-validate yields with independent methods (e.g., gravimetric analysis vs. NMR integration) .
Advanced Research Questions
Q. How does the ethynyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The ethynyl group enables participation in Huisgen cycloaddition or alkyne metathesis. Reactivity can be modulated by substituents on the aryl ring (e.g., electron-donating 4-ethoxy group enhances stability but slows coupling). Study kinetics via in situ IR or UV-Vis to track intermediates . Compare with chloro- or fluoro-substituted analogs (e.g., [(4-chlorophenyl)ethynyl]trimethylsilane) to assess electronic effects .
Q. What computational methods are suitable for modeling the electronic structure and stability of this silane?
- Methodological Answer : Use DFT (B3LYP/6-311+G(d,p)) to calculate HOMO-LUMO gaps and assess steric effects from the trimethylsilyl group. Compare optimized geometries with crystallographic data (if available). Simulate NMR chemical shifts (GIAO method) to validate experimental spectra .
Q. How can contradictory data in literature (e.g., conflicting melting points or spectral assignments) be resolved?
- Methodological Answer :
- Cross-reference multiple databases (SciFinder, Reaxys) to identify consensus values .
- Reproduce experiments under standardized conditions (e.g., DSC for melting points).
- Use 2D-NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
Experimental Design & Data Analysis
Q. What strategies mitigate side reactions during functionalization of the ethynyl group?
- Methodological Answer :
- Protection-Deprotection : Temporarily protect the ethynyl group with TMS-Cl before introducing electrophiles.
- Catalyst Screening : Test Pd, Cu, or Ni catalysts for selectivity in cross-coupling.
- Kinetic Control : Use low temperatures (−20°C) to favor mono-substitution over di-adducts .
Q. How to design a study comparing the hydrolytic stability of [(4-ethoxyphenyl)ethynyl]trimethylsilane with analogs?
- Methodological Answer :
- Conditions : Expose compounds to aqueous buffers (pH 3–10) at 25–60°C.
- Analysis : Monitor degradation via ²⁹Si-NMR (loss of Si-CH₃ signals) and LC-MS.
- Control : Include [(4-methylphenylethynyl)trimethylsilane] to assess substituent effects .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 246.43 g/mol | |
| Key ¹H-NMR Signals | δ 0.25 (Si-CH₃), δ 6.8–7.1 (Ar-H) | |
| Stability in Air | Moisture-sensitive; store under N₂ | |
| Common Side Reactions | Protodesilylation under acidic conditions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
